双(氟磺酰基)亚胺锂

描述

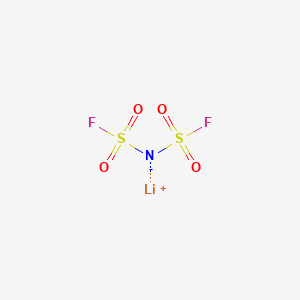

Lithium Bis(fluorosulfonyl)imide (LiFSI) is a white, powdery lithium salt often used as the source of lithium in high-performance electrolytes for lithium-ion batteries . It is soluble in water and many organics including the carbonates and ethers typically used in liquid electrolytes .

Molecular Structure Analysis

The molecular formula of LiFSI is F2LiNO4S2 . More detailed molecular structure analysis can be found in the referenced papers .Chemical Reactions Analysis

LiFSI has been appreciated as conducting salt for Li-ion batteries for long times . It has been demonstrated that the sulfonamide-based electrolytes exhibit superior flame-retardant abilities and decent ionic conductivities .Physical And Chemical Properties Analysis

LiFSI has a melting point of 128-130°C . The phase transition, thermal stability and pyrolysis behavior of the neat Lithium Bis(fluorosulfonyl)imide salt was investigated by DSC-TG-MS under argon flow .科学研究应用

Lithium-Ion Battery Electrolytes

LiFSI has been identified as a promising new electrolyte additive for lithium-ion batteries . It shows increased conductivity over LiPF6 , which is a common electrolyte in lithium-ion batteries. This could potentially lead to improved performance of the batteries.

Thermal Stability in Batteries

The demand for lithium-ion battery electrolytes with improved thermal stabilities has been a driving force behind the use of LiFSI . It is being considered as a possible replacement for LiPF6 due to its promising thermal stability and noncorrosive properties .

Gel Polymer Electrolytes

LiFSI has been tested in next-generation gel polymer electrolytes . These electrolytes are being developed with a focus on improved safety properties, and LiFSI’s inclusion could enhance their performance .

Lithium-Ion Capacitors

LiFSI is being considered for use in lithium-ion capacitors (LICs), which are high-power energy storage devices . LICs are composed of a lithium-ion intercalation anode, a supercapacitor activated carbon cathode, and an electrolyte. The non-hydrolysing salt LiFSI could potentially replace LiPF6 in this setup .

Electrochemical Stability

LiFSI has shown good long-term stability in voltage hold measurements in a half-cell setup . This could potentially enable cell voltages of 3.8 V when combined with graphite or silicon-based anodes in LIC full cells .

Anode Material for Lithium-Ion Batteries

LiFSI has been used in the enhancement of electrochemical performance by the oxygen vacancies in hematite as anode material for lithium-ion batteries .

作用机制

Target of Action

The primary target of Lithium Bis(fluorosulfonyl)imide is the LiTPA electrode in lithium-ion batteries . The compound plays a crucial role in enhancing battery performance by stabilizing this electrode .

Mode of Action

Lithium Bis(fluorosulfonyl)imide interacts with its target, the LiTPA electrode, by forming a robust solid electrolyte interphase (SEI) layer . This layer is formed through the electrochemical decomposition of Lithium Bis(fluorosulfonyl)imide, which generates insoluble inorganic products like LiF, Li2SO4, and Li3N . These products improve the mechanical integrity and ionic conductivity at the electrode-electrolyte interfaces . This mechanism contrasts with LiPF6-based electrolytes, leading to enhanced cycling stability and longevity of LiTPA electrodes .

Biochemical Pathways

The formation of the SEI layer on the LiTPA electrode involves a series of chemical reactions. The electrochemical decomposition of Lithium Bis(fluorosulfonyl)imide leads to the formation of insoluble inorganic products . These products then accumulate at the electrode-electrolyte interfaces, improving their mechanical integrity and ionic conductivity . This process helps suppress volume changes during cycling .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Lithium Bis(fluorosulfonyl)imide, we can discuss its properties that affect its performance in lithium-ion batteries. Lithium Bis(fluorosulfonyl)imide exhibits high ionic conductivity, excellent thermal stability, and remarkable solubility in non-aqueous solvents . These properties enhance the performance of batteries, particularly in terms of energy density and cycling stability .

Result of Action

The action of Lithium Bis(fluorosulfonyl)imide results in the stabilization of the LiTPA electrode in lithium-ion batteries . This stabilization is achieved through the formation of a robust SEI layer, which improves the mechanical integrity and ionic conductivity at the electrode-electrolyte interfaces . As a result, the cycling stability and longevity of LiTPA electrodes are enhanced .

Action Environment

The action, efficacy, and stability of Lithium Bis(fluorosulfonyl)imide are influenced by various environmental factors. For instance, the compound’s solubility can be affected by the type of solvent used . Additionally, its thermal stability can be influenced by the operating temperature of the battery . Furthermore, the formation of the SEI layer can be affected by the presence of other compounds in the electrolyte .

安全和危害

未来方向

属性

IUPAC Name |

lithium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2NO4S2.Li/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVLPSWVDYJFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2LiNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893365 | |

| Record name | Lithium bis(fluorosulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

171611-11-3 | |

| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171611113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidodisulfuryl fluoride, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bis(fluorosulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.212.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azabicyclo[3.2.1]octan-2-one,6,8-dimethyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)

![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)

![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)